
4'-Methyl-4-hydroxyethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol typically involves the reaction of 4’-methyl-2,2’-bipyridine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.
Major Products
Oxidation: 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanal or 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanoic acid.
Reduction: Dihydro derivatives of the bipyridine ring.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug design and development, particularly in the field of metallodrugs.
作用機序
The mechanism of action of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as electron transfer, oxidation-reduction, and substrate activation .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the ethyl alcohol group.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups, making it more hydrophilic and suitable for different applications.
Uniqueness
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol is unique due to the presence of the ethyl alcohol group, which can participate in hydrogen bonding and other interactions, potentially enhancing its solubility and reactivity compared to its analogs .
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C13H14N2O/c1-10-2-5-14-12(8-10)13-9-11(4-7-16)3-6-15-13/h2-3,5-6,8-9,16H,4,7H2,1H3 |
InChIキー |
JFTJVLDXWHQBFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




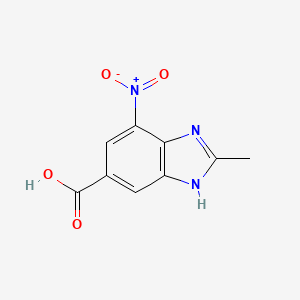
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

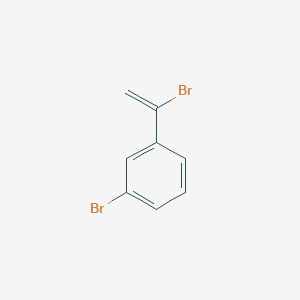
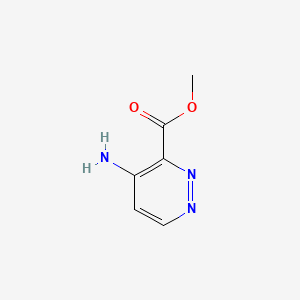
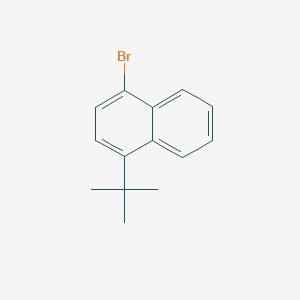
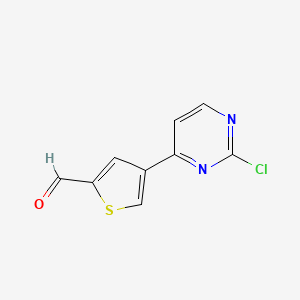
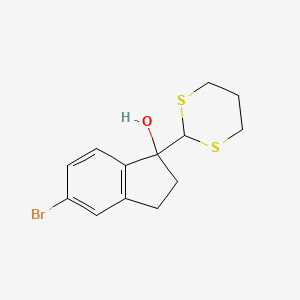

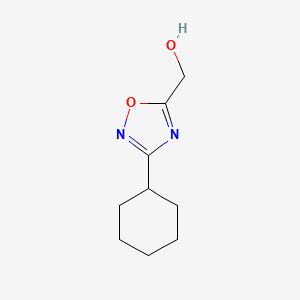
![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
